![molecular formula C20H12BrN B578768 9H-Dibenzo[a,c]carbazole, 11-bromo- CAS No. 1300028-53-8](/img/structure/B578768.png)
9H-Dibenzo[a,c]carbazole, 11-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Dibenzo[a,c]carbazole, 11-bromo-” is a chemical compound . It is also known as "12-Bromo-9H-dibenzo[a,c]carbazole" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two new organic luminogens, BCzS and BCzSF, were synthesized by attaching dibenzothiophene and diphenyl sulfone to the nitrogen atom of 9H-dibenzo[a,c]carbazole via a palladium-catalyzed carbon-nitrogen coupling reaction .Molecular Structure Analysis
The molecular geometries of similar compounds, 9-(dibenzo[b,d]thiophen-2-yl)-9H-dibenzo[a,c]carbazole (BCzS) and 9-(4-(phenylsulfonyl)phenyl)-9H-dibenzo[a,c]carbazole (BCzSF), at the ground state were optimized using the density functional theory (DFT) method at the B3LYP/6-311G* level in the Gaussian 09 program .Chemical Reactions Analysis
The synthesis of similar compounds involves a palladium-catalyzed carbon-nitrogen coupling reaction .Physical And Chemical Properties Analysis
The resulting polymer films showed high Φphos. and τphos. values of up to 13.5% and 3.01 s, respectively, and could produce conspicuous green organic afterglow with a duration time of over 20 s under ambient conditions .Mechanism of Action
Upon the introduction of different substituents (Br, Ph and TPh) to the large conjugated core of 9-methyl-9H-dibenzo[a,c]carbazole (DBC) moiety, the resultant luminogens demonstrated PL quantum yields in solid state ranging from 4.81% to 47.39%. The strong intermolecular electronic coupling in the dimers is proved as the main factor to the bright emission in the solid state .
Future Directions
The development of intelligent polymer materials with high phosphorescence quantum yield (Φphos.) and long phosphorescence lifetime (τphos.) under ambient conditions is of great significance but challenging. The work on similar compounds provides a new direction for developing such intelligent and flexible polymer materials .
properties
IUPAC Name |
18-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN/c21-12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(17)20/h1-11,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMXXDCBKHEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Dibenzo[a,c]carbazole, 11-bromo- | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

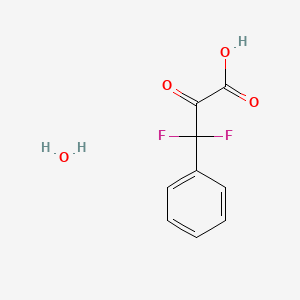

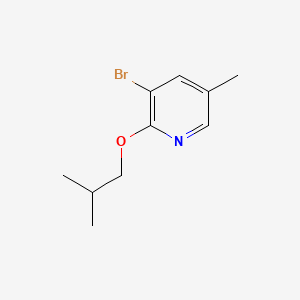


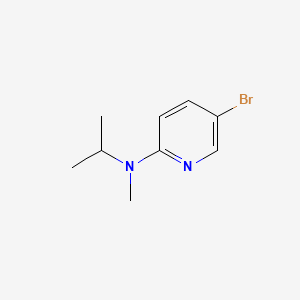
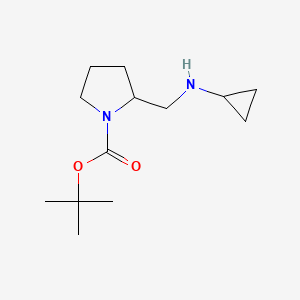
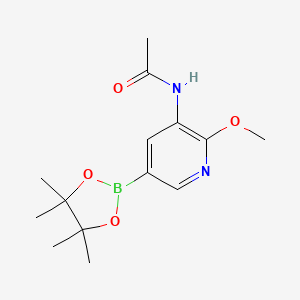


![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)
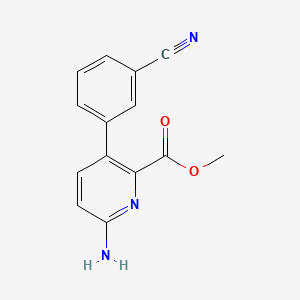

![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)